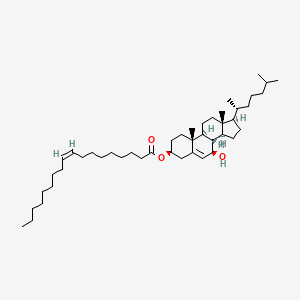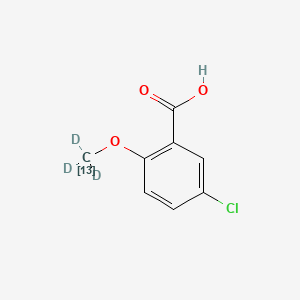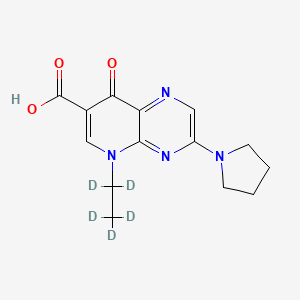
4-tert-Octylphenol-3,5-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-tert-Octylphenol-3,5-d2” is an analytical standard used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . It is the deuterium labeled 4-tert-Octylphenol-3,5 .
Molecular Structure Analysis
The molecular formula of “4-tert-Octylphenol-3,5-d2” is C14H20D2O . The average mass is 208.336 Da and the mono-isotopic mass is 208.179626 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-tert-Octylphenol-3,5-d2” include a density of 0.9±0.1 g/cm3, boiling point of 304.7±11.0 °C at 760 mmHg, and a flash point of 155.0±8.7 °C . It also has a molar refractivity of 65.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 220.6±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Analytical Standard
“4-tert-Octylphenol-3,5-d2” is used as an analytical standard in scientific research . It is often used in the concentration of 10 μg/mL or 100 μg/mL in acetone . The compound is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .
Environmental Analysis
This compound is used for the analysis of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This is achieved using solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
Quantification of Ethoxylates
“4-tert-Octylphenol-3,5-d2” diethoxylate is used as an analytical standard for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This is also done using the SPME-GC-MS technique .
Deuterated Standard
The compound is a deuterated standard, which means it is used in experiments where the presence of deuterium (heavy hydrogen) is required . Deuterated standards are often used in nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Due to its mass shift (M+2), “4-tert-Octylphenol-3,5-d2” can be used in mass spectrometry for the identification and quantification of substances within a test sample .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-tert-Octylphenol-3,5-d2 is the central nervous system . This compound interacts with various components of the nervous system, influencing its function and potentially leading to observable changes in behavior or physiological responses .
Mode of Action
4-tert-Octylphenol-3,5-d2 interacts with its targets through a process known as deuteration . Deuteration is a method where stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules . This process has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that the compound is used for the analysis of mono and di-ethoxylates of nonylphenol (np) and octylphenol (op) in environmental samples .
Pharmacokinetics
The pharmacokinetic properties of 4-tert-Octylphenol-3,5-d2 are influenced by its deuteration . Deuteration can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby impacting its bioavailability .
Result of Action
It’s known that the compound is used as a tracer in environmental and biological studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Octylphenol-3,5-d2. For instance, the compound is used for the quantification of mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples . This suggests that the compound’s action can be influenced by the presence of these substances in the environment.
Eigenschaften
IUPAC Name |
3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3/i6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVYTVYFVQUDY-QFIQSOQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746792 |
Source


|
| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173021-20-9 |
Source


|
| Record name | 4-(2,4,4-Trimethylpentan-2-yl)(3,5-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)



![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)


![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)